molecular formula C19H13FN2OS B2876326 3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105226-74-1

3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2876326
CAS No.: 1105226-74-1
M. Wt: 336.38
InChI Key: BDQCOMNICCPYGB-UHFFFAOYSA-N
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Description

3-Benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core. The molecule is substituted at position 3 with a benzyl group and at position 7 with a 3-fluorophenyl moiety. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmacological studies.

Properties

IUPAC Name

3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c20-15-8-4-7-14(9-15)16-11-24-18-17(16)21-12-22(19(18)23)10-13-5-2-1-3-6-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQCOMNICCPYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thieno[3,2-d]pyrimidine core, which can then be further functionalized to introduce the benzyl and fluorophenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of more efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thieno[3,2-d]pyrimidine core or the substituents.

    Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

3-Benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological activity being studied. In the case of antimicrobial activity, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

A. Position 3 Substitutions

  • 3-Methyl vs. 3-Benzyl: 3-Methylthieno[3,2-d]pyrimidin-4(3H)-one derivatives (e.g., compound 3a in ) exhibit lower steric bulk compared to the benzyl-substituted target compound. The methyl group in 3a simplifies synthesis (48% yield via alkylation) but may reduce lipophilicity, affecting membrane permeability .
  • 3-(3-Fluorobenzyl) vs. 3-(4-Methoxybenzyl): Compound 13 () features a 4-methoxybenzyl group at position 3. The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. This difference alters electronic density on the pyrimidinone ring, impacting reactivity and binding .

B. Position 7 Substitutions

  • 7-(3-Fluorophenyl) vs. 7-Aryl Variants :
    • The target compound’s 3-fluorophenyl group is distinct from 12a (), which has a 3-methoxyphenyl group. Fluorine’s electronegativity may enhance dipole interactions in biological targets compared to methoxy’s electron-donating effects .
    • 7-(4-Fluorophenyl) derivatives (e.g., compound in ) show positional isomerism. The para-fluorine substitution may influence spatial orientation in receptor binding compared to meta-substitution in the target compound .
Core Structure Modifications
  • Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidinones: Compounds like 7-benzyl-3-(4-fluorophenyl)-...thieno[2,3-d]pyrimidin-4(3H)-one () differ in ring fusion positions.
Functional Group Additions
  • Piperazinyl and Spirocyclic Derivatives :
    • Compound 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)... () incorporates a piperazine ring, enhancing solubility and enabling hydrogen bonding. This contrasts with the target compound’s simpler benzyl group, highlighting trade-offs between complexity and bioavailability .
    • The spirocyclic compound in introduces conformational rigidity, which may improve target selectivity but complicate synthesis .

Biological Activity

3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in treating various diseases, including cancer and tuberculosis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a benzyl group at the 3-position and a fluorophenyl group at the 7-position. Its molecular formula is C17H15FN2SC_{17}H_{15}FN_2S, and it has a molecular weight of approximately 296.37 g/mol.

Target Enzymes

The primary target of this compound is Cytochrome bd oxidase (Cyt-bd) , an enzyme involved in the energy metabolism of Mycobacterium tuberculosis (M. tuberculosis). The inhibition of Cyt-bd disrupts the bacterium's energy production, leading to significant antimycobacterial activity.

Biochemical Pathways

The compound's action results in the inhibition of energy metabolism pathways in M. tuberculosis, which is crucial for its survival and proliferation. Additionally, it has been reported to inhibit EZH2 , a histone-lysine N-methyltransferase enzyme that plays a role in gene regulation and cancer cell proliferation.

Antimycobacterial Activity

Research indicates that this compound exhibits potent antimycobacterial activity against M. tuberculosis strains. The minimum inhibitory concentration (MIC) values range from 6 to 8 μM , demonstrating its effectiveness in inhibiting bacterial growth.

Anticancer Properties

The compound has shown significant antiproliferative effects against various cancer cell lines, including:

  • SU-DHL-6
  • WSU-DLCL-2
  • K562

These effects are attributed to its ability to inhibit EZH2, leading to alterations in histone methylation and subsequent changes in gene expression related to cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (μM)Reference
AntimycobacterialMycobacterium tuberculosis6 - 8
AntiproliferativeSU-DHL-6Not specified
AntiproliferativeWSU-DLCL-2Not specified
AntiproliferativeK562Not specified

Case Study: Inhibition of EZH2

A study demonstrated that this compound effectively inhibits EZH2 activity, leading to reduced cell proliferation in cancer models. This inhibition correlates with decreased levels of trimethylation on histone H3 lysine 27 (H3K27me3), a marker associated with gene silencing and tumor progression.

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